The compound is registered under the CAS number 152305-23-2, and its specific stereochemistry is indicated by the (S)-configuration, which plays a critical role in its biological activity and chemical reactivity. This configuration can significantly influence how the molecule interacts with biological targets, making it essential in drug design and development .
The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves several key steps:
The molecular structure of (S)-4-(4-aminobenzyl)oxazolidin-2-one features a five-membered oxazolidine ring that includes one nitrogen atom and one carbonyl group. The presence of an amino group on the benzyl ring enhances its reactivity through hydrogen bonding interactions, which can be crucial for its biological functions.
Crystallographic studies have confirmed the compound's structure through X-ray diffraction techniques, revealing two crystallographically independent molecules within its crystal lattice .
(S)-4-(4-aminobenzyl)oxazolidin-2-one participates in various chemical reactions typical for oxazolidinones:
The mechanism of action for (S)-4-(4-aminobenzyl)oxazolidin-2-one involves its interaction with biological targets, particularly in enzyme inhibition or modulation. The compound's ability to form hydrogen bonds due to its amino group enhances its binding affinity to target proteins or enzymes.
Research indicates that compounds like (S)-4-(4-aminobenzyl)oxazolidin-2-one can influence enzyme mechanisms by stabilizing certain conformations or competing with natural substrates, thereby altering metabolic pathways .
The physical and chemical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one include:
The compound has been classified with specific hazard statements indicating it may cause skin irritation and serious eye irritation upon contact .
(S)-4-(4-aminobenzyl)oxazolidin-2-one has several scientific applications:
(S)-4-(4-Aminobenzyl)oxazolidin-2-one is synthesized through stereoselective routes preserving its chiral integrity. The predominant approach involves catalytic hydrogenation of (S)-4-(4-nitrobenzyl)oxazolidin-2-one, where the nitro group is reduced to an amino group using catalysts like Raney nickel or palladium/carbon under hydrogen atmospheres (20–50 psi). This method achieves >99% enantiomeric excess (ee) when starting from enantiopure nitro intermediates [1] [3].
An alternative route employs N-Boc-l-tyrosine as a chiral precursor. After carboxylate reduction with sodium borohydride, the amino alcohol undergoes cyclization using diethyl carbonate under basic conditions (potassium carbonate). This four-step sequence yields the target oxazolidinone in 78% overall yield with 99% ee, facilitated by crystalline intermediates that avoid chromatographic purification [2] [7].
Table 1: Comparison of Key Enantioselective Synthetic Routes
Starting Material | Key Steps | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | Catalytic hydrogenation (Pd/C, H₂) | 92 | >99 | [1] |
N-Boc-l-tyrosine | Reduction → Cyclization (K₂CO₃, diethyl carbonate) | 78 (overall) | 99 | [2][7] |
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | Carbonate ring closure → Hydrogenation | 85 | 98 | [3][7] |
Hydrogenation of the nitro intermediate is critical for amino group formation. Raney nickel in methanol achieves 92% yield at 50°C under moderate H₂ pressure (1.5–2.5 bar). However, palladium on carbon (5–10 wt%) in ethanol enables milder conditions (25–30°C, 1 bar H₂), reducing reaction times to 4 hours with comparable yields [1] [3].
Selectivity challenges arise from over-reduction or dehalogenation when halogenated precursors are used. Iron-mediated reductions in acidic media (HCl) provide cost-effective alternatives, though they require careful pH control during workup to prevent racemization. Solvent choice significantly impacts efficiency: methanol increases nitro-intermediate solubility, while ethyl acetate minimizes side reactions [1] [7].
Table 2: Catalytic Systems for Nitro Reduction
Catalyst | Solvent | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Raney Ni | Methanol | 50°C, 2 bar H₂, 6 h | 92 | 98.5 |
Pd/C (5%) | Ethanol | 25°C, 1 bar H₂, 4 h | 94 | 99.2 |
Fe, HCl | Water | 80°C, 8 h | 88 | 97.0 |
Traditional oxazolidinone cyclization relies on toxic phosgene or derivatives. Modern approaches use dialkyl carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) as safer alternatives. In optimized protocols, amino alcohols react with DMC (5 equivalents) catalyzed by sodium methoxide at 135°C for 20 minutes, achieving 96% yield without racemization [4] [9].
Microwave irradiation further enhances this strategy. Under microwaves (125–145°C, 100–145 W), cyclization completes in 15–20 minutes—12-fold faster than conventional heating. Potassium carbonate can replace sodium methoxide, simplifying workup and improving atom economy. This method is scalable, with isolated yields exceeding 94% under solvent-free conditions [4] [9].
Table 3: Cyclization Agents and Performance
Cyclization Agent | Catalyst | Conditions | Time | Yield (%) |
---|---|---|---|---|
Dimethyl carbonate | NaOMe | 135°C, conventional | 8 h | 82 |
Dimethyl carbonate | NaOMe | 135°C, microwave | 20 min | 96 |
Diethyl carbonate | K₂CO₃ | 125°C, microwave | 15 min | 98 |
Phosgene | Pyridine | 0°C, conventional | 30 min | 90 |
Industrial-scale production prioritizes cost efficiency and minimal purification. Key optimizations include:
Pilot-scale runs (50 kg batches) demonstrate 86% overall yield from (S)-2-amino-3-(4-nitrophenyl)propan-1-ol using integrated hydrogenation–cyclization sequences [1] [7].
Table 4: Scalability Metrics for Key Processes
Process Step | Lab Scale Yield (%) | Pilot Scale Yield (%) | Critical Optimization |
---|---|---|---|
Nitro hydrogenation | 95 | 92 | Pd/C catalyst recycling (5 cycles) |
Oxazolidinone cyclization | 96 | 90 | Solvent-free microwave irradiation |
Crystallization | 98 purity | 99.8 purity | Methanol/water anti-solvent ratio |
Traditional synthesis routes face environmental and safety challenges:
Green approaches significantly improve sustainability:
Table 5: Environmental Impact Metrics
Parameter | Traditional Route | Green Route | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 32 | 73% reduction |
Energy consumption | 850 kWh/kg | 150 kWh/kg | 82% reduction |
Hazardous waste | 15 kg/kg product | 2 kg/kg product | 87% reduction |
The integration of microwave chemistry, benign solvents, and recyclable catalysts aligns with pharmaceutical green chemistry principles while maintaining high stereochemical fidelity [1] [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7